![molecular formula C18H21ClN2O B12553020 Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- CAS No. 142245-64-5](/img/structure/B12553020.png)
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンは、ピペラジンファミリーに属する化合物であり、その多様な生物学的および薬理学的活性で知られています。この化合物は、4-クロロフェニル基と4-メトキシフェニル基で置換されたピペラジン環の存在を特徴としています。ピペラジン誘導体は、その薬理学的特性により、医薬品化学で広く使用されています。
準備方法
合成ルートと反応条件
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンを含むピペラジン誘導体の合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、スルホニウム塩を用いた1,2-ジアミン誘導体の環化です。 たとえば、N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートをDBUの存在下で反応させると、保護されたピペラジンが生成されます 。 別の方法には、保護されたジアミンとin situで生成されたスルホニウム塩の間のアザ-マイケル付加が含まれます .
工業生産方法
ピペラジン誘導体の工業生産は、多くの場合、収率と純度を高くするために最適化された反応条件を使用して、大規模合成を行います。
化学反応の分析
反応の種類
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンは、次のようなさまざまな化学反応を受けます。
還元: この反応は、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、酸素の除去または水素の付加を伴います。
置換: この反応は、特定の条件下で求核試薬または求電子試薬を使用して、1つの官能基を別の官能基と置換することを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核試薬および求電子試薬が含まれます。反応条件は目的の変換によって異なりますが、最適な結果を得るために、多くの場合、制御された温度、溶媒、および触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、実行される特定の変換によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱塩素化または脱メトキシ化生成物を生成する可能性があります。置換反応は新しい官能基を導入することができ、さまざまな置換ピペラジン誘導体を生じます。
科学研究の応用
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンは、次のようないくつかの科学研究の応用があります。
化学: より複雑な分子の合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗炎症作用など、その潜在的な生物学的活性が研究されています。
医学: 特にアレルギーや喘息の治療におけるその潜在的な治療効果が調査されています.
産業: 新しい材料の開発に利用され、他の産業的に関連する化合物の合成における前駆体として使用されます。
科学的研究の応用
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンの作用機序は、特定の分子標的および経路との相互作用を伴います。 ピペラジン誘導体は、筋肉膜GABA受容体に直接結合し、神経終末の過分極を引き起こす、GABA受容体アゴニストとして作用することが知られています 。これは、特定の生物の弛緩麻痺をもたらし、抗寄生虫治療に役立ちます。
類似の化合物との比較
類似の化合物
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンに類似する化合物には、次のものがあります。
- 1-(4-クロロフェニル)ピペラジン
- 1-(4-メトキシフェニル)ピペラジン
- 1-(4-ニトロフェニル)ピペラジン
- 1-(3-クロロフェニル)ピペラジン
独自性
1-[(4-クロロフェニル)(4-メトキシフェニル)メチル]ピペラジンは、4-クロロフェニル基と4-メトキシフェニル基の両方の存在により、他のピペラジン誘導体とは異なる薬理学的特性を示す可能性があります。その特定の置換パターンは、その生物学的活性を影響を与える可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- include:
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
Uniqueness
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern can influence its biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
142245-64-5 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)-(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
InChIキー |
WQYALBMWJNGHIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
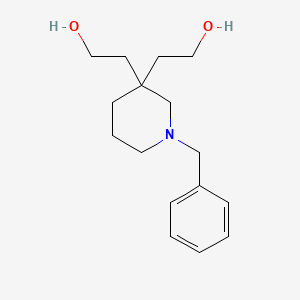
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
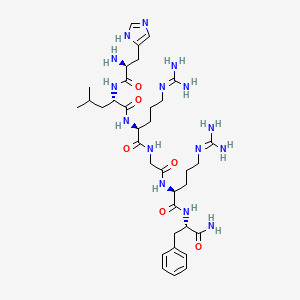
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
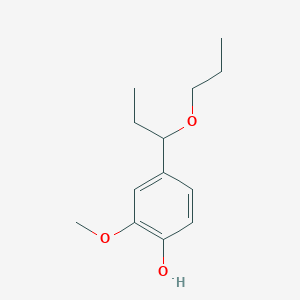

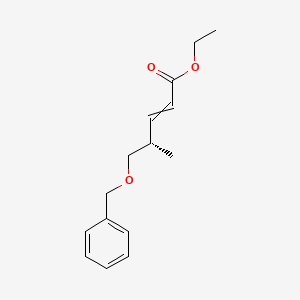
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
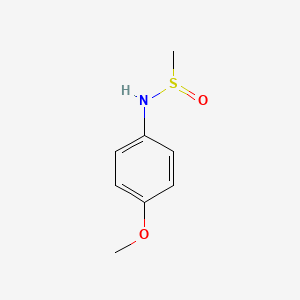
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
